[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol
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Overview
Description
Scientific Research Applications
Catalysis and Chemical Synthesis
Research has demonstrated the utility of benzimidazole derivatives in catalysis and synthesis. For example, a study involving the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y showed its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). Additionally, the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines highlights the versatility of benzimidazole derivatives in organic synthesis (Sarki et al., 2021).
Organic Electronics and Photonics
Benzimidazole derivatives have been utilized in the development of materials for organic electronics and photonics. For instance, research on oligobenzimidazoles has delved into their electrochemical, electrical, optical, thermal, and rectification properties, showcasing their potential in various applications including optoelectronics and molecular electronics (Anand & Muthusamy, 2018).
Chemical Sensing and Detection
Benzimidazole conjugates have also been explored for their application in chemical sensing and detection. A study highlighted the use of a benzimidazole conjugate of 1,1'-thiobis(2-naphthol) as a switch-on fluorescence receptor for Ag+ in aqueous methanolic solution, demonstrating the utility of benzimidazole derivatives in the detection of metal ions and amino acids (Dessingou et al., 2012).
Antimicrobial Research
Benzimidazole derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzimidazole moieties provided insights into the structural requirements for effective antimicrobial agents (Patel et al., 2011).
Future Directions
Properties
IUPAC Name |
[1-(2-ethoxyethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-8-7-14-11-6-4-3-5-10(11)13-12(14)9-15/h3-6,15H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOJVYLYUWPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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